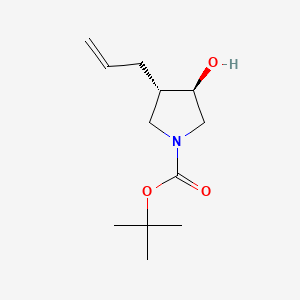

trans 1-Boc-3-allyl-4-hydroxypyrrolidine

Description

trans 1-Boc-3-allyl-4-hydroxypyrrolidine is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at position 1, an allyl substituent at position 3, and a hydroxyl group at position 4, all in a trans stereochemical configuration. The Boc group enhances solubility and stability during synthetic processes, while the allyl moiety provides a reactive site for further functionalization (e.g., cross-coupling or oxidation reactions). This compound is widely utilized as a chiral intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and kinase-targeting therapeutics.

Properties

IUPAC Name |

tert-butyl (3R,4S)-3-hydroxy-4-prop-2-enylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-5-6-9-7-13(8-10(9)14)11(15)16-12(2,3)4/h5,9-10,14H,1,6-8H2,2-4H3/t9-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWAFVZGCUNQYNV-UWVGGRQHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Performance

| Parameter | Value |

|---|---|

| Substrate Concentration | 400 mM |

| Cofactor | NAD(P)H (0.5 mM) |

| Solvent System | HEPES buffer (pH 8) + 10% i-PrOH |

| Conversion | 83–96% |

| Enantiomeric Excess | >99% ee |

This method leverages ATA-117-Rd11 and KRED-NADH-101 enzymes to sequentially reduce the ketone and aminate the intermediate. The use of isopropanol as a hydride donor ensures efficient cofactor recycling, while dimethyl sulfoxide (DMSO) enhances enzyme stability at 7% v/v.

Grignard-Based Synthesis from N-Boc-3-Pyrrolidinone

A widely adopted precursor route involves N-Boc-3-pyrrolidinone (tert-butyl 3-oxopyrrolidine-1-carboxylate), which undergoes Grignard addition to install the allyl group. Industrial protocols report 83.8% yield using methylmagnesium bromide (MeMgBr) in THF with ZnCl₂ and LiCl as Lewis acids.

Key Steps:

-

Grignard Addition :

-

Allylation :

This method is favored for its simplicity and compatibility with large-scale production, though it requires careful control of reaction temperature to prevent racemization.

Comparative Analysis of Synthetic Routes

The enzymatic route excels in enantioselectivity but faces challenges in enzyme availability and reaction time. Conversely, palladium-catalyzed allylation offers rapid, high-yielding synthesis but requires stringent anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxyl group in trans 1-Boc-3-allyl-4-hydroxypyrrolidine can undergo oxidation to form a carbonyl group.

Reduction: The allyl group can be reduced to form a saturated alkyl group.

Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) can be used for oxidation.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly employed for reduction.

Substitution: Trifluoroacetic acid (TFA) is often used for Boc deprotection.

Major Products:

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a saturated pyrrolidine derivative.

Substitution: Formation of the free amine derivative.

Scientific Research Applications

Medicinal Chemistry Applications

-

Arginase Inhibition :

- Arginase is an enzyme involved in the urea cycle and has been implicated in several diseases, including cancer and neurodegenerative disorders. Compounds derived from trans 1-Boc-3-allyl-4-hydroxypyrrolidine have shown potential as arginase inhibitors. For instance, research indicates that derivatives of this compound can inhibit human arginases (hARG-1 and hARG-2) with IC50 values in the low micromolar range, demonstrating their efficacy in modulating arginine metabolism .

-

Neuronal Nitric Oxide Synthase (nNOS) Inhibition :

- The compound has also been explored for its inhibitory effects on nNOS, which is crucial for regulating nitric oxide levels in neuronal tissues. Studies have shown that certain derivatives exhibit selectivity towards nNOS, making them potential candidates for treating conditions related to excessive nitric oxide production, such as cerebral ischemia .

- Antibacterial Activity :

Synthetic Applications

- Peptide Synthesis :

- Photoenzymatic Synthesis :

Case Study 1: Development of Arginase Inhibitors

A study focused on synthesizing various analogues of this compound revealed that specific modifications could significantly enhance inhibitory potency against hARG enzymes. For example, introducing different substituents at the allylic position improved binding affinity and selectivity .

Case Study 2: nNOS Selectivity

Research involving racemic mixtures of this compound showed that specific enantiomers exhibited higher selectivity towards nNOS compared to other nitric oxide synthase isoforms. This finding underscores the importance of chirality in designing effective inhibitors .

Mechanism of Action

The mechanism of action of trans 1-Boc-3-allyl-4-hydroxypyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, docking analyses have suggested that pyrrolidine derivatives can bind to the podophyllotoxin pocket of gamma tubulin, exerting anticancer activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Features and Similarity Metrics

The compound’s structural analogs share core motifs such as the Boc-protected amine, hydroxyl or related functional groups, and trans stereochemistry. Differences arise in substituent types (allyl vs. amino/methoxy), ring size (pyrrolidine vs. piperidine), and stereochemical orientation. Below is a comparative analysis based on CAS registry data and literature:

Table 1: Structural and Functional Comparison of trans 1-Boc-3-allyl-4-hydroxypyrrolidine with Analogs

Research Findings and Implications

- Functionalization Potential: The allyl group in this compound has been leveraged in palladium-catalyzed cross-coupling reactions to generate complex heterocycles, as demonstrated in pyridine-linked derivatives (e.g., , pg. 180) .

- Biological Activity: Amino-substituted analogs (CAS 190792-74-6) show enhanced inhibitory activity against serine proteases due to nucleophilic amine interactions, whereas the target compound’s allyl group may reduce direct enzyme engagement but improve pharmacokinetic properties .

- Stability Metrics : Boc-protected piperidines (CAS 1268511-99-4) exhibit lower thermal stability than pyrrolidine analogs, attributed to ring strain differences .

Q & A

Q. Q1: What are the established synthetic routes for trans-1-Boc-3-allyl-4-hydroxypyrrolidine, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The synthesis typically involves cycloaddition or functionalization of pyrrolidine scaffolds. For example, trans-substituted pyrrolidines can be synthesized via [3+2] cycloaddition reactions under kinetic control, where steric effects of the Boc (tert-butoxycarbonyl) group direct stereochemistry . Key variables include:

- Temperature : Lower temperatures favor kinetic products (e.g., trans isomers).

- Catalysts : Lewis acids like ZnCl₂ may stabilize transition states for allylation.

- Protecting Groups : The Boc group enhances regioselectivity by sterically shielding specific positions during allylation .

Characterization requires chiral HPLC or NOESY NMR to confirm stereochemistry.

Q. Q2: How can researchers optimize the Boc protection/deprotection steps for trans-1-Boc-3-allyl-4-hydroxypyrrolidine without compromising the hydroxyl or allyl groups?

Methodological Answer: Boc protection is typically performed using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or TEA in dichloromethane. Critical considerations:

- pH Control : Avoid strongly acidic conditions (e.g., TFA) during deprotection, as they may protonate the allyl group, leading to undesired rearrangements.

- Mild Deprotection : Use catalytic hydrogenation (H₂/Pd-C) or photolytic cleavage for Boc removal while preserving sensitive functional groups .

Monitor reactions via TLC or LC-MS to confirm intermediate stability.

Advanced Research Questions

Q. Q3: How do electronic effects of the allyl group influence the reactivity of trans-1-Boc-3-allyl-4-hydroxypyrrolidine in cross-coupling reactions (e.g., Heck, Suzuki)?

Methodological Answer: The allyl group’s electron-rich nature facilitates oxidative addition in palladium-catalyzed reactions. However, steric hindrance from the Boc group may limit accessibility. Experimental strategies include:

- Pre-activation : Convert the allyl group to a more reactive species (e.g., allyl boronate or triflate).

- Ligand Screening : Bulky ligands (e.g., XPhos) improve regioselectivity in Suzuki couplings .

Data contradictions (e.g., low yields in Heck reactions) may arise from competing β-hydride elimination; mitigate this using silver additives to stabilize palladium intermediates .

Q. Q4: What analytical techniques resolve discrepancies in NMR data for diastereomers of trans-1-Boc-3-allyl-4-hydroxypyrrolidine derivatives?

Methodological Answer: Diastereomers arising from hydroxyl or allyl group configurations require advanced NMR analysis:

- NOESY/ROESY : Identify through-space correlations between the Boc group’s tert-butyl protons and adjacent substituents.

- J-based Coupling Analysis : Measure coupling constants (³JHH) between C3-allyl and C4-hydroxyl protons to confirm trans geometry .

Contradictions in chemical shifts (e.g., overlapping signals) may necessitate low-temperature NMR or derivatization (e.g., acetylation of the hydroxyl group) .

Q. Q5: How can enzymatic resolution improve enantiomeric excess (ee) in trans-1-Boc-3-allyl-4-hydroxypyrrolidine synthesis?

Methodological Answer: Enzyme-catalyzed kinetic resolution (e.g., using lipases or esterases) selectively hydrolyzes one enantiomer. For example:

- Substrate Design : Introduce a hydrolyzable ester group at C4-hydroxyl.

- Enzyme Screening : Candida antarctica lipase B (CAL-B) shows high selectivity for pyrrolidine substrates .

Optimize reaction conditions (pH 7–8, 25–30°C) to maximize ee (>95%). Monitor progress via chiral GC or polarimetry.

Data Contradiction Analysis

Q. Q6: How should researchers address conflicting reports on the stability of trans-1-Boc-3-allyl-4-hydroxypyrrolidine under basic conditions?

Methodological Answer: Discrepancies may arise from impurities or solvent effects. Systematic approaches include:

- Control Experiments : Replicate reactions under anhydrous vs. hydrated conditions (trace water accelerates Boc cleavage).

- DFT Calculations : Model the energy barrier for base-induced elimination (e.g., loss of CO₂ from the Boc group).

- In Situ Monitoring : Use IR spectroscopy to track carbonyl stretching frequencies (Boc group degradation) .

Q. Q7: What strategies reconcile divergent yields in allylation reactions of Boc-protected pyrrolidines?

Methodological Answer: Variable yields often stem from competing pathways (e.g., over-allylation or ring-opening). Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.